(2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine
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Overview
Description
(2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a piperidin-4-yl ethyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.
Substitution at the 2 and 6 Positions:
Attachment of the Piperidin-4-yl Ethyl Group: The final step involves the attachment of the piperidin-4-yl ethyl group to the morpholine ring. This can be done through a nucleophilic substitution reaction where the piperidin-4-yl ethyl halide reacts with the morpholine derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-4-yl ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidin-4-yl ethyl halide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the piperidin-4-yl ethyl group.
Scientific Research Applications
(2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)pyrrolidine
- (2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)piperazine
- (2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)azetidine
Uniqueness
(2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-(2-piperidin-4-ylethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-11-9-15(10-12(2)16-11)8-5-13-3-6-14-7-4-13/h11-14H,3-10H2,1-2H3/t11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXHDQLLHKKJFR-TXEJJXNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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